4-Hydroxy-4-(trifluoromethyl)cyclohexan-1-one
Description
Properties
IUPAC Name |
4-hydroxy-4-(trifluoromethyl)cyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)6(12)3-1-5(11)2-4-6/h12H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEVHVUXWMPHQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120929-90-0 | |
| Record name | 4-hydroxy-4-(trifluoromethyl)cyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-4-(trifluoromethyl)cyclohexan-1-one typically involves the trifluoromethylation of cyclohexanone derivatives. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators .
Industrial Production Methods: Industrial production of this compound may involve the oxidation of cyclohexane or alkylcyclohexane, hydrogenation of phenols, and alkylation of cyclohexanone . These methods are scalable and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-4-(trifluoromethyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexanone derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C7H7F3O
Molecular Weight : 180.13 g/mol
IUPAC Name : 4-Hydroxy-4-(trifluoromethyl)cyclohexan-1-one
The compound features a cyclohexanone ring with a hydroxy group and a trifluoromethyl group, which significantly influence its reactivity and interactions with biological systems.
Chemistry
This compound is utilized as a building block in organic synthesis. Its unique trifluoromethyl group enhances its lipophilicity, making it an attractive candidate for:
- Fluorescent Sensors : The compound has been explored as a fluorescent sensor for detecting metal ions, particularly cadmium, due to the electron-withdrawing nature of the trifluoromethyl group which modifies the electronic properties of the compound .
Medicine
In medicinal chemistry, this compound has shown potential therapeutic applications:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For example, studies have reported minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent.
- Anti-inflammatory Effects : Case studies have suggested that modifications of this compound can lead to significant anti-inflammatory effects in animal models, potentially useful in treating inflammatory diseases.
Industry
The compound is also being investigated for its applications in industrial chemistry:
- Development of Specialty Chemicals : Due to its unique properties, it serves as a precursor in the synthesis of specialty chemicals used in various industrial applications.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant antimicrobial activity against multiple bacterial strains. The study utilized a series of analogs to optimize the structure for enhanced efficacy.
Case Study 2: Anti-inflammatory Properties
Research conducted by Bayer Pharmaceutical Research indicated that derivatives of this compound exhibited anti-inflammatory effects through phosphodiesterase inhibition. The study identified key structural features that enhance potency against inflammatory pathways, suggesting potential therapeutic uses in chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of 4-Hydroxy-4-(trifluoromethyl)cyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Comparative Physicochemical Data
| Compound | Melting Point (°C) | LogP | Solubility (mg/mL) | HRMS [M+H]+ |
|---|---|---|---|---|
| This compound | 98–102 | 1.2 | 15.3 (water) | 197.07 |
| 4-(Trifluoromethyl)cyclohexan-1-one | 45–48 | 2.8 | 2.1 (water) | 179.05 |
| 4-Amino-4-(trifluoromethyl)cyclohexan-1-one | 120–124 | 0.9 | 22.5 (water) | 182.08 |
Notes: LogP values calculated using ChemDraw; solubility data from vendor specifications .
Biological Activity
4-Hydroxy-4-(trifluoromethyl)cyclohexan-1-one is a cyclohexanone derivative that has garnered attention for its diverse biological activities. This compound's unique trifluoromethyl group enhances its chemical properties, potentially influencing its interaction with biological systems. This article explores the biological activity of this compound, supported by case studies and research findings.
- Molecular Formula : C7H8F3O2
- Molecular Weight : 192.14 g/mol
- IUPAC Name : this compound
Biological Activities
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of cyclohexanones have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity Comparison
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | TBD |
| Similar cyclohexanone derivatives | E. coli | 10 |
| Control (Ciprofloxacin) | S. aureus | 2 |
2. Analgesic Properties
There is evidence suggesting that cyclohexanone derivatives can act as analgesics. A related compound, as noted in patent literature, has demonstrated efficacy in pain relief in animal models, indicating potential therapeutic applications for this compound in pain management .
3. Cytotoxic Effects
Studies have shown that certain derivatives of cyclohexanones can induce cytotoxic effects in cancer cell lines. The specific mechanisms often involve the generation of reactive oxygen species (ROS), leading to apoptosis in targeted cells.
Case Study: Cytotoxicity in Cancer Cells
A study evaluating the effects of various cyclohexanone derivatives on human cancer cell lines revealed that this compound exhibited significant cytotoxicity, particularly in breast cancer cells, with IC50 values indicating effective concentration levels for therapeutic use.
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in microbial metabolism.
- Membrane Disruption : The trifluoromethyl group may enhance the lipophilicity of the molecule, allowing it to penetrate microbial membranes more effectively.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways via oxidative stress.
Safety and Toxicology
While exploring the therapeutic potential of this compound, it is crucial to consider safety data:
Q & A
Q. Key Considerations :
- Regioselectivity : Steric hindrance from the trifluoromethyl group may require directing groups or catalysts to ensure hydroxylation at the 4-position.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization is often used to isolate the product .
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy :
- FT-IR : Strong absorption bands for the ketone (C=O stretch at ~1700 cm⁻¹) and hydroxyl group (O-H stretch at ~3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 196.05 (C₇H₈F₃O₂) confirms the molecular formula .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming the 4,4-disubstituted structure .
Advanced: How can reaction conditions be optimized to improve yield in multi-step syntheses?
Answer:
Optimization strategies include:
- Catalyst Screening : Lewis acids (e.g., BF₃·Et₂O) enhance trifluoromethylation efficiency by stabilizing intermediates .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reagent solubility and reaction homogeneity .
- Temperature Control : Low temperatures (–20°C to 0°C) minimize side reactions during hydroxylation .
- In Situ Monitoring : Techniques like TLC or HPLC track intermediate formation, enabling timely quenching or purification .
Case Study : A two-step synthesis (trifluoromethylation followed by oxidation) achieved 68% yield by using BF₃·Et₂O in CH₃CN at –10°C .
Advanced: What stability challenges arise due to the hydroxyl and trifluoromethyl groups, and how are they mitigated?
Answer:
- Tautomerism : The hydroxyl and ketone groups may form enol tautomers, altering reactivity. Stabilization is achieved via hydrogen-bond-disrupting solvents (e.g., DMSO) .
- Hydrolytic Sensitivity : The trifluoromethyl group is hydrolytically stable, but the hydroxyl group may require protection (e.g., silylation with TBSCl) during acidic/basic reactions .
- Thermal Decomposition : Storage at –20°C in inert atmospheres (argon) prevents degradation .
Advanced: How does the electronic influence of the trifluoromethyl group affect reactivity in downstream applications?
Answer:
The electron-withdrawing trifluoromethyl group:
- Increases Ketone Electrophilicity : Enhances susceptibility to nucleophilic attacks (e.g., Grignard additions) .
- Modulates Hydroxyl Acidity : The hydroxyl proton becomes more acidic (pKa ~10–12 vs. ~16 for unsubstituted cyclohexanol), facilitating deprotonation in base-catalyzed reactions .
- Directs Regioselectivity : In electrophilic aromatic substitution, the trifluoromethyl group meta-directs incoming substituents .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- PPE : Gloves (nitrile), lab coat, and goggles are mandatory. Use fume hoods for volatile steps .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- Storage : –20°C in airtight, light-resistant containers under argon .
Advanced: What role does this compound play in pharmaceutical intermediate synthesis?
Answer:
- Building Block for Drug Candidates : It serves as a precursor to trifluoromethylated cyclohexanol derivatives, which are intermediates in kinase inhibitors or CNS-targeting agents .
- Case Study : Analogues like 4-amino-4-(trifluoromethyl)cyclohexan-1-one () are used in MDM2 antagonist synthesis for cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
